Droxidopa

Descripción general

Descripción

La droxidopa es un precursor de aminoácidos sintético que actúa como profármaco del neurotransmisor noradrenalina (norepinefrina). Es conocido por su capacidad de cruzar la barrera hematoencefálica, a diferencia de la propia noradrenalina. La this compound se utiliza principalmente en el tratamiento de la hipotensión ortostática neurogénica, una afección caracterizada por una caída significativa de la presión arterial al ponerse de pie .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La droxidopa se puede sintetizar mediante varios métodos. Un método común implica el uso de 3,4-dihidroxi-benzaldehído como material de partida. Este compuesto se somete a una serie de reacciones que incluyen la condensación con glicina, seguida de reducción e hidrólisis para producir this compound . Otro método implica la racemización de la this compound, seguida de cristalización para obtener la forma ópticamente activa .

Métodos de producción industrial

La producción industrial de this compound suele implicar el uso de cromatografía líquida de alta resolución (HPLC) para la purificación. El proceso incluye el uso de disolventes como metanol, trietilamina y acetonitrilo. El producto final se obtiene mediante cristalización y secado .

Análisis De Reacciones Químicas

Tipos de reacciones

La droxidopa se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios productos de degradación.

Reducción: Se puede reducir para formar noradrenalina.

Hidrólisis: La this compound es susceptible a la hidrólisis ácida y alcalina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: La reducción se realiza normalmente mediante hidrogenación catalítica.

Principales productos formados

El principal producto formado a partir de la reducción de this compound es la noradrenalina. La oxidación y la hidrólisis pueden conducir a varios productos de degradación, que normalmente se analizan mediante HPLC .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Droxidopa functions as a precursor to norepinephrine, which is essential for regulating vascular tone and blood pressure. By increasing norepinephrine levels, this compound enhances sympathetic nervous system activity, thus improving blood pressure control in patients with nOH. This mechanism is particularly beneficial for individuals suffering from conditions such as Parkinson's disease and multiple system atrophy, where autonomic dysfunction is prevalent .

Treatment of Neurogenic Orthostatic Hypotension

This compound has been extensively studied for its efficacy in treating nOH. Clinical trials have demonstrated that this compound significantly improves standing blood pressure and alleviates symptoms associated with nOH. For instance, a study showed that patients receiving this compound experienced a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) over the course of treatment .

Key Findings:

- Symptom Improvement: In clinical trials, this compound improved overall symptom scores significantly more than placebo, with notable reductions in dizziness and lightheadedness .

- Long-Term Efficacy: A 12-month open-label extension study indicated that patients maintained improvements in both blood pressure and quality of life metrics over time .

| Study | Duration | Key Outcome |

|---|---|---|

| NOH301 | 10 weeks | Significant increase in standing BP compared to placebo (p < 0.001) |

| NOH306 | 12 months | Sustained symptom relief and improved quality of life reported |

| NOH302 | Open-label | Withdrawal from treatment led to symptom worsening |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Parkinson's Disease Patient: A patient with Parkinson's disease reported marked improvement in daily activities and a reduction in falls after initiating this compound therapy. After six months, the patient noted fewer episodes of dizziness and an overall enhancement in life quality .

- Multiple System Atrophy: Another case involved a patient diagnosed with multiple system atrophy who experienced significant symptomatic relief from nOH after treatment with this compound. The patient reported improved mobility and reduced reliance on assistive devices .

Safety and Tolerability

This compound is generally well-tolerated among patients, with adverse effects being relatively mild. Common side effects include headache, nausea, and supine hypertension; however, these are manageable and often resolve with dose adjustments or monitoring . The incidence of serious adverse events remains low.

Mecanismo De Acción

La droxidopa ejerce sus efectos al convertirse en noradrenalina mediante descarboxilación por la enzima L-aminoácido aromático descarboxilasa. La noradrenalina actúa sobre los receptores alfa-adrenérgicos como vasoconstrictor y sobre los receptores beta-adrenérgicos como estimulante cardíaco y dilatador arterial. Esto conduce a un aumento de la presión arterial y una mejoría del flujo sanguíneo .

Comparación Con Compuestos Similares

Compuestos similares

Midodrina: Otro medicamento utilizado para tratar la hipotensión ortostática. Actúa como un vasopresor al estimular los receptores alfa-adrenérgicos.

Levophed (noradrenalina): Se utiliza directamente como vasopresor en situaciones de emergencia para tratar la hipotensión grave y el shock.

Singularidad de la droxidopa

La singularidad de la this compound radica en su capacidad para cruzar la barrera hematoencefálica y convertirse en noradrenalina dentro del sistema nervioso central. Esto la hace especialmente eficaz en el tratamiento de afecciones en las que los niveles de noradrenalina central son deficientes, como la hipotensión ortostática neurogénica .

Actividad Biológica

Droxidopa, a synthetic precursor of norepinephrine, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). Its biological activity is characterized by its conversion to norepinephrine in the body, which subsequently enhances sympathetic nervous system activity and improves blood pressure regulation. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and mechanism of action of this compound, supported by data tables and relevant case studies.

This compound is converted to norepinephrine through decarboxylation via the enzyme L-aromatic-amino-acid decarboxylase. This conversion occurs in both peripheral tissues and the central nervous system (CNS), allowing this compound to cross the blood-brain barrier effectively. Norepinephrine then acts on various adrenergic receptors:

- Alpha-1 adrenergic receptors : Mediates vasoconstriction.

- Beta-1 adrenergic receptors : Increases heart rate and myocardial contractility.

- Beta-2 adrenergic receptors : Causes vasodilation in skeletal muscle.

This multifaceted action results in increased blood pressure and improved symptoms associated with nOH, such as dizziness and lightheadedness .

Summary of Clinical Trials

This compound's efficacy has been evaluated in several clinical trials. The most notable studies include:

- NOH301 and NOH306 Trials : These trials demonstrated significant improvements in orthostatic hypotension symptoms compared to placebo.

- NOH302 Trial : Investigated the effects of withdrawal from this compound, showing that patients who discontinued treatment experienced worsening symptoms compared to those who continued .

Key Findings

- Symptom Improvement : Patients treated with this compound reported significant reductions in dizziness/lightheadedness (primary endpoint), fatigue, and visual disturbances. The overall improvement was statistically significant with a composite score change () on the Orthostatic Hypotension Symptom Assessment (OHSA) scale .

-

Hemodynamic Outcomes : Treatment resulted in notable increases in standing systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to placebo:

Parameter This compound (Mean ± SD) Placebo (Mean ± SD) P-value Upright SBP 11.5 ± 20.5 mmHg 4.8 ± 21.0 mmHg <0.001 Upright DBP 8.0 ± 15.5 mmHg 1.8 ± 17.3 mmHg <0.001

Safety Profile

This compound is generally well-tolerated, with most adverse events being mild to moderate:

- Common Adverse Events : Headache (11%), dizziness (8%), fatigue (5%), and urinary tract infections were reported more frequently than in the placebo group .

- Discontinuation Rates : Approximately 7% of patients discontinued due to adverse effects during open-label phases, primarily due to dizziness .

Case Studies

Several case studies further illustrate this compound's effectiveness:

- Case Study 1 : A patient with multiple system atrophy experienced significant symptom relief after starting this compound, with a marked decrease in episodes of syncope and improved quality of life metrics.

- Case Study 2 : In a cohort of Parkinson's disease patients, this compound treatment led to improved standing blood pressure and reduced falls, highlighting its role in managing postural hypotension effectively.

Propiedades

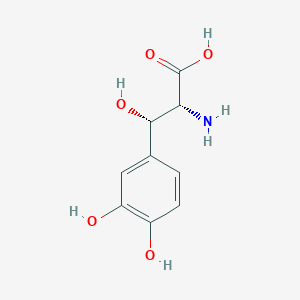

IUPAC Name |

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046422, DTXSID201017236 | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23651-95-8, 3916-18-5 | |

| Record name | Droxidopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROXIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREO-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Droxidopa?

A1: this compound is a synthetic amino acid analog that is directly metabolized to norepinephrine (NE) by dopa-decarboxylase. [] It acts as a prodrug, replenishing depleted NE levels, primarily in the peripheral nervous system. [, , , ]

Q2: How does this compound improve neurogenic orthostatic hypotension (nOH)?

A2: this compound increases blood pressure primarily by inducing peripheral arterial and venous vasoconstriction, thereby improving symptoms of nOH. [, ] This pressor effect is attributed to the conversion of this compound into NE. [, , ]

Q3: Does this compound cross the blood-brain barrier?

A3: While primarily designed to act peripherally, evidence suggests that this compound can cross the blood-brain barrier and potentially exert central effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A5: this compound (L-threo-3,4-dihydroxyphenylserine) has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol. []

Q5: Which analytical techniques are used to characterize this compound and its related substances?

A6: High-performance liquid chromatography (HPLC) is widely used for the analysis of this compound and its impurities. [] Additionally, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for further characterization and confirmation of related substances. []

Q6: Does this compound possess any catalytic properties?

A8: this compound itself is not known to have catalytic properties. Its primary function is as a prodrug, converting to NE in vivo. [, ]

Q7: Have there been any computational studies on this compound?

A9: While the provided research does not delve into specific computational studies, the use of nonlinear regression models has been employed to investigate the relationship between plasma NE levels and the pressor response to this compound. []

Q8: How do structural modifications of this compound affect its activity?

A8: The provided research does not explicitly address the impact of structural modifications on this compound's activity. Further research is needed to explore SAR.

Q9: What are the formulation strategies for this compound?

A11: The provided research primarily focuses on this compound's clinical application as an oral medication. [, , ] Specific formulation details are not extensively discussed.

Q10: Is there information available regarding SHE regulations for this compound?

A10: The provided research does not provide specific details regarding SHE regulations for this compound. As a pharmaceutical compound, its development and manufacturing are subject to regulatory oversight.

Q11: How is this compound metabolized in the body?

A13: this compound is primarily metabolized by dopa-decarboxylase to NE. [, ] Additional metabolic pathways involve catechol-O-methyltransferase (COMT) and DOPS-aldolase. []

Q12: Does the presence of carbidopa affect this compound metabolism?

A14: Studies show that carbidopa, a DOPA decarboxylase inhibitor, can blunt the hemodynamic effects of this compound, [] suggesting its potential to influence this compound's metabolism and subsequent pressor effects.

Q13: What factors predict the pressor response to this compound?

A15: Research suggests that lower supine plasma NE levels are associated with a greater pressor response to this compound in nOH. [, ] This correlation highlights the potential influence of denervation supersensitivity on this compound's effects.

Q14: What are the primary clinical trial endpoints used to assess this compound efficacy in nOH?

A17: Clinical trials evaluating this compound's efficacy in nOH primarily focus on patient-reported outcomes, such as changes in the Orthostatic Hypotension Questionnaire (OHQ) composite score [, ] and dizziness/lightheadedness (OHSA Item 1). [, ]

Q15: What is the efficacy of this compound in managing falls in patients with nOH?

A18: Several studies, including randomized controlled trials, suggest that this compound treatment may lead to a reduction in falls and fall-related injuries in patients with nOH, particularly those with PD. [, , ]

Q16: Is there evidence of resistance developing to this compound therapy?

A16: The provided research does not provide evidence of resistance developing to this compound. Further long-term studies are needed to assess this possibility.

Q17: What are the common adverse events associated with this compound?

A20: Common adverse events reported in clinical trials of this compound include headache, dizziness, fatigue, nausea, and supine hypertension. [, , ] Careful monitoring of blood pressure, particularly in the supine position, is essential during this compound titration.

Q18: What analytical methods are used to quantify this compound in biological samples?

A18: The provided research does not specify the analytical methods used for quantifying this compound in biological samples.

Q19: Is there information available on the environmental impact of this compound?

A19: The provided research does not address the environmental impact of this compound. This aspect would necessitate further ecotoxicological studies.

Q20: What are the key parameters validated in analytical methods for this compound?

A26: The HPLC method for this compound analysis necessitates validation of key parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability. [] These validations are essential to ensure the reliability and accuracy of analytical results.

Q21: Does this compound induce any immunological responses?

A21: The provided research does not provide information regarding this compound's immunogenicity or its potential to elicit immunological responses.

Q22: Does this compound induce or inhibit drug-metabolizing enzymes?

A22: The provided research does not contain information regarding this compound's effects on drug-metabolizing enzymes. Further investigation is needed to elucidate potential interactions.

Q23: What are the alternative treatments for nOH?

A32: Besides this compound, other pharmacological interventions for nOH include fludrocortisone, midodrine, pyridostigmine (an acetylcholinesterase inhibitor), and atomoxetine (a norepinephrine transporter inhibitor). []

Q24: Are there specific guidelines for the recycling and waste management of this compound?

A24: The provided research does not include information on the recycling and waste management of this compound.

Q25: What resources are available for researchers studying this compound?

A35: Resources for researchers studying this compound include databases such as PubMed, Cochrane Library, and EMBASE, [] as well as clinical trial registries like ClinicalTrials.gov. []

Q26: When was this compound approved for the treatment of nOH?

A36: this compound received approval from the US Food and Drug Administration (FDA) for the treatment of symptomatic nOH in 2014. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.